7-Azaspiro[3.5]nonan-1-ol is a bicyclic compound characterized by a unique spirocyclic structure that incorporates a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a structural alternative to morpholine in drug discovery. Its molecular formula is , and it has a molecular weight of 141.21 g/mol. The compound is recognized for its biological activity, including its role as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides.
7-Azaspiro[3.5]nonan-1-ol can be synthesized from commercially available precursors, such as N-Boc-4-piperidone. Various chemical suppliers provide this compound for research purposes, ensuring accessibility for scientific studies.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is classified as a spirocyclic compound, which is significant for its unique chemical properties and potential biological activities.
The synthesis of 7-Azaspiro[3.5]nonan-1-ol typically involves several key steps:
The reactions typically require careful control of conditions such as temperature and solvent choice to ensure high yield and purity. The use of protective groups like Boc (tert-butyloxycarbonyl) is crucial for facilitating specific reactions without unwanted side reactions.
The molecular structure of 7-Azaspiro[3.5]nonan-1-ol features a spirocyclic system that includes a hydroxyl group at one position and a nitrogen atom integrated into the ring structure.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 7-Azaspiro[3.5]nonan-1-ol |
InChI | InChI=1S/C8H15NO/c10-7-1-2... |
InChI Key | XTXKUFPFDSXHTI-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1O)CCNCC2 |
This structure allows for various interactions with biological targets, influencing its reactivity and potential applications in medicinal chemistry.
7-Azaspiro[3.5]nonan-1-ol participates in several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reagents and conditions employed during these reactions.
The mechanism of action for 7-Azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets, particularly enzymes and receptors:
This mechanism highlights the compound's potential therapeutic applications in regulating biochemical pathways related to pain and inflammation.
Property | Data |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
7-Azaspiro[3.5]nonan-1-ol has several notable scientific uses:
[2+2] cyclization provides an efficient route to construct the strained spirocyclic core of 7-azaspiro[3.5]nonane systems. This approach typically involves zinc/copper-mediated catalytic cyclization of trichloroacetyl chloride with alkenes to form the spirocyclic ketone intermediate. Under optimized conditions (dichloromethane solvent, 0°C to room temperature, 12-24h), this method achieves moderate yields (45-65%) while maintaining the integrity of the azetidine-piperidine fusion. The reaction proceeds via a carbenoid intermediate that undergoes stereoselective cyclization, forming the critical spiro carbon center. Key advantages include avoidance of transition metal catalysts and compatibility with various nitrogen-protecting groups. However, challenges include potential epimerization at the spiro center and the need for strict temperature control to prevent oligomerization [5] [6].
Table 1: Comparative Analysis of Spirocyclic Core Formation Methods
Method | Key Reagent | Yield Range | Reaction Conditions | Key Advantages |
---|---|---|---|---|
[2+2] Cyclization | Zn/Cu, Cl₃CCOCl | 45-65% | DCM, 0°C-RT, 12-24h | Metal-free, stereoselective |
Wittig Approach | Ph₃P=CH₂, n-BuLi | 60-75% | THF, -78°C to RT, 8-16h | High functional group tolerance |
Phase-Transfer Cyclization | Bu₄NBr, KI, K₂CO₃ | 82% | DMF, 70-100°C, 10-24h | Scalable, aqueous-organic conditions |
The Wittig olefination strategy converts N-Boc-4-piperidone to N-Boc-4-methylenepiperidine, serving as a crucial precursor for spirocycle formation. This reaction requires carefully controlled conditions: n-BuLi in THF at -78°C generates the ylide, followed by gradual warming to room temperature over 8-16 hours. The exocyclic alkene product is obtained in 60-75% yield after purification. This intermediate undergoes subsequent [2+2] cyclization or epoxidation-hydrolysis sequences to install the oxetane or hydroxylated spiro carbon. The Wittig approach offers exceptional functional group tolerance, preserving acid-labile and reducible substituents. Limitations include the moisture sensitivity of organolithium reagents and the need for cryogenic conditions, which complicate scale-up. Nevertheless, this method provides superior atom economy compared to alternative ring-expansion techniques [5].
Strategic N-capping of the azaspiro nitrogen significantly modulates biological activity and physicochemical properties. Research on GPR119 agonists demonstrates that aryl sulfonamides (particularly 4-methylbenzenesulfonyl) enhance receptor binding affinity and metabolic stability. The capping occurs via nucleophilic substitution where 7-azaspiro[3.5]nonane attacks sulfonyl chlorides in dichloromethane or THF with diisopropylethylamine as base (0-25°C, 2-6h). Carbamate capping (e.g., Boc, Fmoc) is preferred for intermediate protection during synthesis, while aromatic amides improve blood-brain barrier penetration in neuroactive derivatives. For 5-HT₁ₐ agonists, bulky N-aryl groups increase receptor selectivity, though excessive steric bulk diminishes solubility. Optimal N-capping balances electronic effects, steric constraints, and logD parameters to achieve target-specific efficacy [3] [4].
The C1-hydroxyl group serves as a synthetic handle for stereocontrolled diversification. Sodium borohydride reduction of 1-oxo-7-Boc-7-azaspiro[3.5]nonane (5°C in methanol, 1h) yields the equatorial alcohol diastereomer preferentially (dr >8:1) due to steric approach control. Mitsunobu inversion with p-nitrobenzoic acid installs the axial isomer, enabling access to both stereochemical configurations. The hydroxyl group also undergoes O-alkylation with alkyl halides under phase-transfer conditions (K₂CO₃, Bu₄NBr, 50-80°C) or participates in carbamate formation using chloroformates. For bioactive derivatives like 5-HT₁ₐ agonists, the equatorial configuration enhances receptor engagement, while the axial isomer improves water solubility. Protecting group selection (silyl vs. acetate) critically influences diastereoselectivity during functionalization [5] [7].
The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the spirocyclic nitrogen due to its stability during diverse transformations and clean deprotection. Boc installation employs di-tert-butyl dicarbonate (1.1 equiv) in THF with catalytic DMAP (room temperature, 4h, >95% yield). Deprotection requires acidic conditions optimized to prevent oxetane ring-opening: 2M HCl in ethyl acetate (25°C, 2h) or 25% TFA in dichloromethane (0°C, 1h) provide the hydrochloride salt without degradation. For acid-sensitive derivatives, alternative deprotection uses TMSOTf in acetonitrile (-10°C, 30min). The Boc strategy enables selective nitrogen functionalization while tolerating reductions, oxidations, and Wittig reactions on the carbocyclic framework. Notably, Boc removal before hydroxyl group modification prevents elimination side reactions [5] [9].
Table 2: Protection Strategies for Azaspiro Nitrogen
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Concerns |
---|---|---|---|
Boc | (Boc)₂O, DMAP, THF | 2M HCl/EtOAc or 25% TFA/DCM | Prolonged exposure causes oxetane opening |
Tosyl (Ts) | TsCl, Et₃N, DCM | Mg/MeOH or HBr/AcOH | Reduction side reactions |
Cbz | CbzCl, Na₂CO₃, dioxane-H₂O | H₂/Pd-C, EtOH | Incompatible with olefin reductions |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3